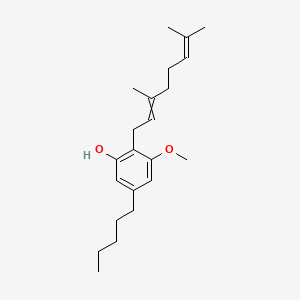
2-(3,7-Dimethylocta-2,6-dien-1-YL)-3-methoxy-5-pentylphenol
Overview
Description
CBGM is an analytical reference standard categorized as a phytocannabinoid. This product is intended for research and forensic applications.
Biological Activity
2-(3,7-Dimethylocta-2,6-dien-1-YL)-3-methoxy-5-pentylphenol, also known by its IUPAC name (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-4-methoxyphenol (CAS No. 79233-10-6), is a chemical compound with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.
- Molecular Formula : C17H24O2
- Molecular Weight : 260.376 g/mol
- Structure : The compound features a phenolic structure with a long aliphatic chain that may influence its biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds against Pseudomonas aeruginosa and Escherichia coli have been reported as low as 0.21 µM, suggesting strong antibacterial activity .
| Compound | Target Organisms | MIC (µM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro studies showed promising results:
- Compounds structurally related to this compound demonstrated cytotoxicity against the MDA-MB-231 breast cancer cell line with IC50 values ranging from 27.6 µM to higher values depending on the substituents on the phenolic ring .
Study 1: Synthesis and Evaluation of Biological Activities
In a study published in the Journal of Brazilian Chemical Society, researchers synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their biological activities. Among these derivatives, those with similar structural features to our compound exhibited selective cytotoxicity towards cancer cell lines while maintaining lower toxicity towards normal cells .
Study 2: Antifungal Activity
Another investigation focused on antifungal properties revealed that derivatives of this compound showed significant activity against various fungi, including strains of Candida. The study highlighted that certain modifications to the molecular structure could enhance antifungal efficacy .
The biological activity of this compound may be attributed to its ability to interact with cellular membranes and inhibit key enzymes involved in microbial metabolism. Molecular docking studies suggest favorable binding interactions with targets such as MurD and DNA gyrase, which are crucial for bacterial cell wall synthesis and DNA replication respectively .
Properties
IUPAC Name |
2-(3,7-dimethylocta-2,6-dienyl)-3-methoxy-5-pentylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-6-7-8-12-19-15-21(23)20(22(16-19)24-5)14-13-18(4)11-9-10-17(2)3/h10,13,15-16,23H,6-9,11-12,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASVLYINZPAMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)OC)CC=C(C)CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855219 | |
| Record name | 2-(3,7-Dimethylocta-2,6-dien-1-yl)-3-methoxy-5-pentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29106-17-0 | |
| Record name | 2-(3,7-Dimethylocta-2,6-dien-1-yl)-3-methoxy-5-pentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















